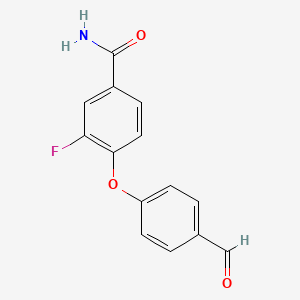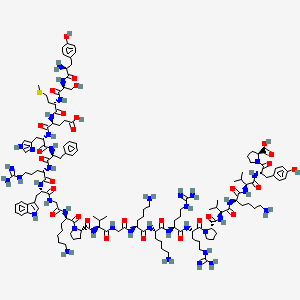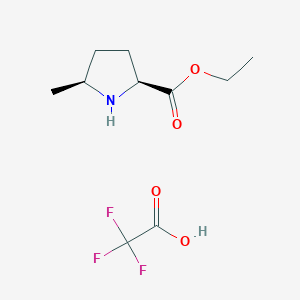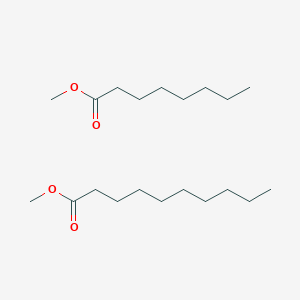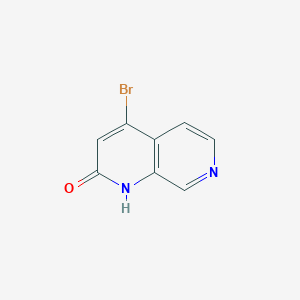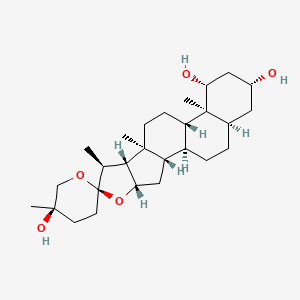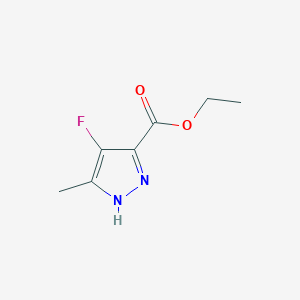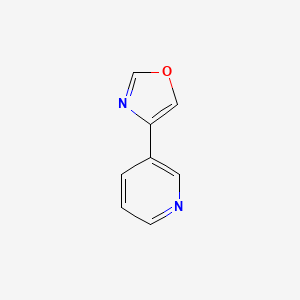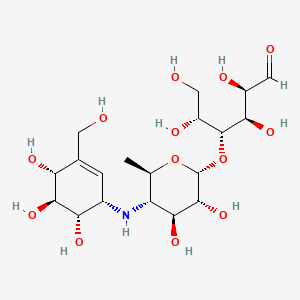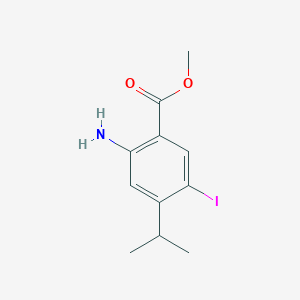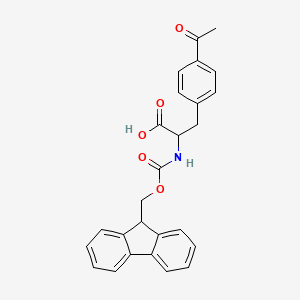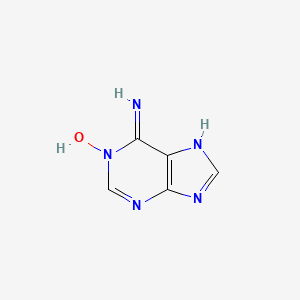
Adenine, 1-oxide
Übersicht
Beschreibung
Adenine 1-oxide is a modified form of adenine, a purine base that forms a component of DNA . It is prepared by the oxidation of natural compounds with monopermaleic acid in aqueous solutions at neutral pH . The overall yield after chromatographic purification is between 75 and 80% .
Synthesis Analysis
The synthesis of adenine 1-oxide nucleotides involves the oxidation of natural compounds with monopermaleic acid in aqueous solutions at neutral pH . This process results in an overall yield after chromatographic purification between 75 and 80% .Molecular Structure Analysis
The modified ring vibration pattern of the 1-oxide analogues and the 13C chemical shift indicate a loss of aromaticity as compared to the natural compounds . Coupling constant measurements show that the dihedral angle between the 31POC and OC13C planes is around 180 degrees, i.e., trans, as in the natural adenine nucleotides .Chemical Reactions Analysis
When irradiated, adenine 1-oxide nucleotides undergo a photochemical rearrangement reaction . The main photoproducts in aqueous solution at alkaline pH are the corresponding isoguanine nucleotides .Wissenschaftliche Forschungsanwendungen
Structural and Enzymatic Properties
Adenine 1-oxide nucleotides, prepared by oxidation, undergo photochemical rearrangement, producing isoguanine nucleotides in alkaline solutions. These nucleotides show altered ring vibration patterns and coupling constants, indicating structural changes compared to natural compounds. They serve as substrates for mitochondrial phosphotransferases and participate in phosphoryl group transfer reactions in various enzymes. However, they are less active as allosteric effectors due to a lower binding capacity to regulatory enzymes' sites (Mantsch et al., 1975).
Enzymatic Formation and Oxidation
The enzymatic formation of adenine 1-N-oxide was identified, demonstrating its creation by microsomal mono-oxygenases. This process is influenced by phenobarbital, suggesting the involvement of cytochrome P-450 isoenzymes (Clement & Kunze, 1993).
Measurement of DNA Damage
Adenine N1-oxide is a DNA lesion formed by specific oxidation of adenine by hydrogen peroxide. Polyclonal antibodies were developed to measure adenine N1-oxide levels in DNA, revealing its presence in DNA exposed to oxidative stress. This method offers a rapid evaluation of oxidative DNA damage (Signorini et al., 1998).
Polarographic Behavior and Electrochemical Analysis
Adenine 1-N-oxide and similar derivatives show distinct polarographic behaviors at various pH levels. Adenine 1-N-oxide can be electrochemically reduced to adenine, indicating potential applications in electrochemical studies and sensing technologies (McGinn & Brown, 1960).
Electrochemical Sensing Applications
Innovative electrochemical sensing methods have been developed for adenine detection using nanocomposites, demonstrating increased sensitivity and reduced overpotential in oxidation reactions. These techniques suggest significant potential in routine analytical practices for biological molecule detection (Arvand et al., 2016).
Influence on Electrochemical Behavior
Adenine influences the electrochemical behavior of various systems, such as the Cu(II)/Cu(0) couple, indicating its role in stabilizing copper in different oxidation states. This interaction has applications in developing electrochemical sensors and studying metal complex interactions (Bilewicz et al., 1989).
Biosensing and Graphene Oxide Applications
Graphene oxide-modified electrodes enhance the electrochemical reactivity of adenine, facilitating the development of electrochemical sensors and biosensors. This advancement is crucial for detecting DNA damage and studying the electrochemical behavior of biological molecules (Zhou et al., 2009).
Safety And Hazards
Adenine is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air and is toxic if swallowed . Safety measures include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using this product, and storing it in a well-ventilated place with the container tightly closed .
Zukünftige Richtungen
Research on adenine and its derivatives, including adenine 1-oxide, is ongoing. One area of interest is the potential of NAD±boosting compounds for improving physiological function and extending human health span . Another area of research is the use of adenine 1-oxide in the photodegradation of antibiotics . These represent potential future directions for the study and application of adenine 1-oxide.
Eigenschaften
IUPAC Name |
1-hydroxy-7H-purin-6-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-3)9-2-10(4)11/h1-2,6,11H,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJALHQKXFOENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=N)N(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901683 | |
| Record name | Adenine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenine, 1-oxide | |
CAS RN |
700-02-7 | |
| Record name | Adenine, 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adenine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENINE 1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G38YA4XN2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



